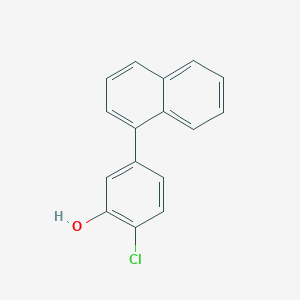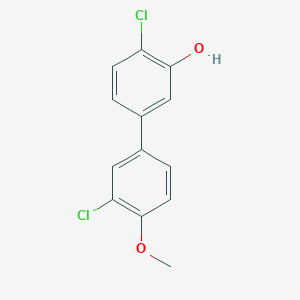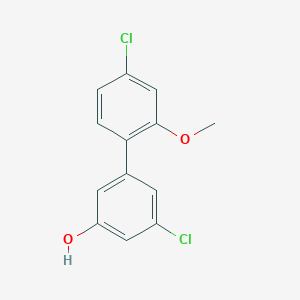
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% (2-CFMPP) is an organic compound that is widely used in the synthesis of many organic compounds. It has a wide range of applications in the scientific research and laboratory fields, due to its ability to act as both a catalyst and an intermediate. 2-CFMPP is a white powder that is soluble in many organic solvents, and it is commercially available in both solid and liquid form.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is used in a wide range of scientific research applications. It is used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used as an intermediate in the synthesis of other organic compounds, such as polymers and polysaccharides.
Wirkmechanismus
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is an electrophilic compound, meaning that it can react with nucleophiles, such as amines, alcohols, and carboxylic acids. This reaction is catalyzed by the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction of 2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% with a nucleophile yields the corresponding phenol derivatives.
Biochemical and Physiological Effects
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is an organic compound, and it has not been found to have any significant biochemical or physiological effects. It is not known to be toxic, and it has not been found to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is an excellent reagent for a variety of laboratory experiments. It is stable, non-toxic, and commercially available. It is also soluble in many organic solvents, making it easy to use in a variety of laboratory settings. However, it is important to note that 2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is an electrophilic compound, and it can react with nucleophiles, so it should be handled with care.
Zukünftige Richtungen
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is an important reagent for a variety of scientific research and laboratory experiments. Future research should focus on developing new methods for synthesizing 2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95%, as well as exploring its potential applications in other areas, such as medicinal chemistry and materials science. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of 2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95%.
Synthesemethoden
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is synthesized via a two-step process. The first step involves the reaction of 4-trifluoromethylphenol with chlorine gas in the presence of a base, such as potassium hydroxide or sodium hydroxide. This reaction yields 2-chloro-4-trifluoromethylphenol. The second step involves the reaction of this intermediate with a strong acid, such as sulfuric acid or hydrochloric acid. This yields 2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% as the final product.
Eigenschaften
IUPAC Name |
2-chloro-4-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVDMMVNKNLXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686089 |
Source


|
| Record name | 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
CAS RN |
1261581-45-6 |
Source


|
| Record name | 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)



![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)







